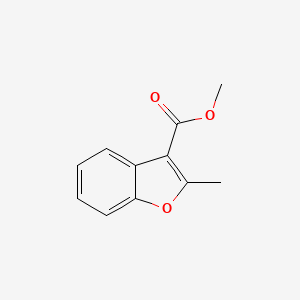

Methyl 2-methyl-1-benzofuran-3-carboxylate

描述

Structural Identity and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses a well-defined molecular structure characterized by the systematic incorporation of functional groups onto the benzofuran heterocyclic framework. The compound exhibits the molecular formula C₁₁H₁₀O₃ with a molecular weight of 190.19 grams per mole, representing a compact yet functionally diverse organic molecule. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization, where the benzofuran ring system serves as the principal structural foundation with specific positional modifications.

The structural elucidation of this compound reveals the presence of a fused benzene-furan ring system, characteristic of the benzofuran family, with a carboxylate ester group positioned at the 3-carbon of the furan ring and a methyl substituent located at the 2-position. The Simplified Molecular Input Line Entry System representation, O=C(C1=C(C)OC2=CC=CC=C12)OC, provides a clear indication of the compound's connectivity pattern and electronic distribution. This structural arrangement creates a molecule with distinct electronic properties and steric characteristics that influence its chemical behavior and potential applications.

The molecular geometry of this compound demonstrates the planar nature of the benzofuran core with the carboxylate ester extending from the heterocyclic framework. The methyl substituent at the 2-position introduces subtle steric influences that can affect the compound's reactivity patterns and intermolecular interactions. The molecular descriptor number MFCD22373169 assigned to this compound facilitates its identification in chemical databases and supports systematic cataloging for research applications.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 39811-83-1 |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | O=C(C1=C(C)OC2=CC=CC=C12)OC |

| Molecular Descriptor Number | MFCD22373169 |

Historical Context in Benzofuran Chemistry

The development of benzofuran chemistry traces its origins to the pioneering work of William Henry Perkin in 1870, who achieved the first successful synthesis of the benzofuran ring system. This foundational achievement established the benzofuran scaffold as a fundamental structural unit in organic chemistry, subsequently leading to extensive exploration of its synthetic methodologies and biological applications. The historical progression of benzofuran research has demonstrated the versatility of this heterocyclic framework in accommodating diverse functional group modifications while maintaining structural integrity.

Perkin's initial synthesis opened pathways for subsequent generations of chemists to explore the reactivity patterns and functional group tolerance of the benzofuran system. The evolution of synthetic methodologies for benzofuran derivatives has encompassed numerous catalytic approaches, including transition metal-catalyzed reactions, photochemical transformations, and environmentally benign synthetic protocols. These developments have collectively contributed to the accessibility of complex benzofuran derivatives, including compounds such as this compound.

The emergence of modern synthetic techniques has facilitated the preparation of substituted benzofuran derivatives with precise control over regiochemistry and functional group placement. Contemporary research has demonstrated that benzofuran compounds can be synthesized through diverse methodological approaches, including copper-catalyzed cyclization reactions, palladium-promoted annulation processes, and gold-mediated transformations. These synthetic advancements have established the benzofuran framework as a privileged scaffold in medicinal chemistry and materials science applications.

The historical significance of benzofuran chemistry extends beyond synthetic methodology to encompass the recognition of benzofuran derivatives as naturally occurring compounds with biological activity. Many benzofuran-containing natural products have been identified in various plant species, demonstrating the inherent biological relevance of this heterocyclic system. This natural occurrence has provided additional motivation for the synthetic exploration of benzofuran derivatives and their potential therapeutic applications.

Significance in Heterocyclic Compound Research

This compound occupies a position of considerable importance within the broader context of heterocyclic compound research, representing a structurally defined example of functional group elaboration on the benzofuran scaffold. The compound serves as a representative model for understanding the electronic and steric effects introduced by substituent groups on the benzofuran core structure. Research investigations have demonstrated that benzofuran derivatives possess diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties, which collectively underscore the therapeutic potential of this compound class.

The structural features of this compound provide valuable insights into the structure-activity relationships that govern the biological activities of benzofuran derivatives. The presence of the carboxylate ester functionality introduces potential for hydrolytic transformation to the corresponding carboxylic acid, which may exhibit distinct biological properties compared to the ester form. The methyl substituent at the 2-position contributes to the overall lipophilicity of the molecule and may influence its interaction with biological targets.

Contemporary research in heterocyclic chemistry has emphasized the importance of benzofuran derivatives as building blocks for the construction of more complex molecular architectures. The compound this compound exemplifies this concept through its potential utility as a synthetic intermediate for the preparation of polycyclic systems and functionalized derivatives. The carboxylate ester group provides a versatile handle for further chemical transformations, including reduction to alcohols, conversion to amides, and participation in carbon-carbon bond-forming reactions.

The significance of this compound extends to its potential applications in materials science, where benzofuran derivatives have been incorporated into polymer structures to enhance thermal stability and mechanical properties. The rigid benzofuran framework contributes to the overall structural integrity of polymeric materials while the ester functionality provides opportunities for crosslinking and surface modification. These applications demonstrate the multidisciplinary relevance of benzofuran chemistry and highlight the continued importance of compounds such as this compound in contemporary research.

Research investigations have also explored the photophysical properties of benzofuran derivatives, revealing their potential applications in fluorescent materials and optical devices. The extended conjugation present in the benzofuran system, combined with appropriate substituent groups, can generate compounds with useful emission characteristics. These findings suggest that this compound and related derivatives may find applications in advanced materials technologies beyond traditional pharmaceutical applications.

属性

IUPAC Name |

methyl 2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-10(11(12)13-2)8-5-3-4-6-9(8)14-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGIHJQRQOLTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Hydroxy-Substituted Precursors and Methylation

A widely reported route involves starting from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, which undergoes methylation to yield the methyl ester derivative. The process typically includes:

Preparation of the precursor: The 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid is synthesized via cyclization reactions involving substituted phenolic acids or via intramolecular cyclizations of appropriate acyl derivatives.

Methylation step: The free hydroxyl group at the 5-position is methylated using methylating agents such as dimethyl sulfate or methyl iodide, often in the presence of a base like potassium carbonate or sodium hydride, in solvents like acetone or DMF. This methylation yields methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.

Esterification of the carboxylic acid: The acid group at position 3 is esterified with ethanol under acidic conditions (e.g., sulfuric acid catalysis) or via transesterification to produce the methyl ester.

A detailed procedure involves refluxing 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with excess dimethyl sulfate in acetone for approximately 48 hours, leading to methylation of the hydroxyl group, followed by esterification at the carboxylic acid position.

The methylation step is monitored via TLC and confirmed through NMR spectroscopy, observing characteristic methyl signals at δ ~3.9 ppm for the methoxy group.

Halogenation and Nucleophilic Substitution

Another approach involves halogenation at specific positions followed by nucleophilic substitution:

Halogenation: Using bromine or chlorine sources (e.g., Br2 or Cl2) in the presence of catalysts or under controlled conditions to selectively introduce halogen atoms at positions C4 and C6 of the benzofuran ring.

Substitution with methyl groups: The halogenated intermediates can undergo nucleophilic substitution with methyl nucleophiles or be further functionalized to introduce methyl groups at desired positions.

The synthesis of methyl 4,6-dichloro-2-(dichloromethyl)-5-methoxy-1-benzofuran-3-carboxylate was achieved by chlorination of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, followed by substitution reactions to introduce dichloromethyl groups.

The halogenation reactions are typically performed in solvents like chloroform or acetic acid, with reaction times monitored via TLC.

Copper-Catalyzed Intramolecular Cyclization

Recent advances have demonstrated the utility of copper-catalyzed intramolecular cyclization to construct the benzofuran core efficiently:

Starting materials: Methyl phenylacetates bearing appropriate substituents are used as precursors.

Cyclization conditions: Copper(I) iodide (CuI) as catalyst, in polar aprotic solvents such as DMF, at elevated temperatures (~100°C), facilitate ring closure via C–O bond formation.

Outcome: This method yields methyl benzo[b]furan-3-carboxylates with high efficiency and regioselectivity.

Chen and Dormer reported that the copper-catalyzed cyclization of 2-halo aromatic ketones could be employed to synthesize methyl benzo[b]furan-3-carboxylates, including methyl 2-methyl-1-benzofuran-3-carboxylate, with yields exceeding 85%.

The process involves initial halogenation of phenolic precursors, followed by cyclization under copper catalysis, offering a practical route for large-scale synthesis.

Summary of Preparation Methods in Data Table

Notes on Optimization and Characterization

Reaction Monitoring: TLC, NMR, and IR spectroscopy are essential for tracking reaction progress and confirming product formation.

Purification: Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

Structural Confirmation: Single-crystal X-ray diffraction and NMR (¹H, ¹³C) provide definitive structural validation.

化学反应分析

Types of Reactions: Methyl 2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

科学研究应用

Medicinal Chemistry

Methyl 2-methyl-1-benzofuran-3-carboxylate has been investigated for its potential as a drug candidate due to its unique structure. Key areas of focus include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Anticancer Properties : In vitro tests on human cancer cell lines such as HeLa and MCF-7 demonstrated that the compound reduced cell viability by up to 70% at concentrations of 25 µM after 48 hours of exposure. This suggests a need for further exploration into its mechanisms of action.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis, particularly in developing new pharmaceutical agents.

Material Science

The compound's unique chemical structure allows for potential applications in the development of new materials, including polymers and dyes. Research indicates that benzofuran derivatives can be utilized in various industrial applications due to their stability and reactivity .

Comparative Analysis with Related Compounds

To provide context for the applications of this compound, a comparative analysis with related compounds is presented below:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Structure | Moderate antimicrobial | Lacks methanesulfonyloxy group |

| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Structure | Low anticancer activity | Methyl group affects reactivity |

| 5-(Methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylic acid | Structure | High solubility but lower reactivity | Acid form shows different properties |

Case Studies

Several case studies have explored the biological effects and applications of this compound:

Case Study 1: Antimicrobial Evaluation

A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL. This suggests potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Activity Assessment

In vitro tests using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound reduced cell viability by up to 70% at concentrations of 25 µM after 48 hours of exposure. These findings warrant further investigation into its mechanisms and efficacy in vivo.

作用机制

The mechanism of action of methyl 2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, antimicrobial activity may involve disruption of bacterial cell walls or inhibition of essential enzymes .

相似化合物的比较

Structural and Physicochemical Properties

Notes:

- The introduction of electron-withdrawing groups (e.g., -F, -Br) or bulky substituents (e.g., aryl methoxy) increases molecular weight and often elevates melting points .

- This compound is inferred to be a liquid at room temperature, similar to its 5-methoxy derivative, due to the absence of polar substituents .

生物活性

Methyl 2-methyl-1-benzofuran-3-carboxylate (MMBFC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

MMBFC can be synthesized through various methods that typically involve the functionalization of benzofuran derivatives. The compound serves as a building block for more complex derivatives, which may enhance its biological properties. The unique substitution pattern of MMBFC contributes to its distinct chemical and biological characteristics, differentiating it from other benzofuran derivatives.

The biological activity of MMBFC is attributed to its interaction with specific molecular targets within cells. Research indicates that benzofuran derivatives can inhibit various enzymes or receptors, leading to different biological effects. For instance, MMBFC has shown potential in disrupting bacterial cell walls and inhibiting essential enzymes, which is crucial for its antimicrobial properties.

Antimicrobial Activity

MMBFC has demonstrated notable antimicrobial effects against various pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against yeast strains such as Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for these activities range from 100 to 200 µg/mL, indicating moderate effectiveness compared to standard antibiotics .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative potential of MMBFC against various cancer cell lines. For example, compounds derived from MMBFC have been shown to induce apoptosis in cancer cells by activating caspases, which are critical for programmed cell death. In particular, one study reported a 2.31-fold increase in caspase activity after exposure to a derivative of MMBFC in K562 leukemia cells .

Comparative Analysis with Similar Compounds

To better understand the efficacy of MMBFC, it is essential to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Antiproliferative Activity |

|---|---|---|---|

| MMBFC | MMBFC Structure | Moderate (MIC: 100-200 µg/mL) | Significant (Caspase activation) |

| Methyl 3-methyl-2-benzofurancarboxylate | Similar structure with different substitution | Lower than MMBFC | Moderate |

| Indole Derivatives | Similar heterocyclic structure | Varies widely | High potency in specific cases |

This table illustrates that while MMBFC exhibits promising antimicrobial and antiproliferative activities, other compounds may vary significantly in their effectiveness depending on their structural modifications.

Case Studies

- Anticancer Properties : A study examining the effects of various benzofuran derivatives on cancer cell lines found that those with methyl substitutions at certain positions exhibited enhanced antiproliferative activity. Specifically, compounds with methyl groups at the C-3 position showed significantly higher potency compared to their unsubstituted counterparts .

- Apoptosis Induction : Another investigation into K562 cells revealed that exposure to MMBFC derivatives led to increased levels of reactive oxygen species (ROS), contributing to mitochondrial dysfunction and subsequent apoptosis. This highlights the compound's potential as an anticancer agent through mitochondrial pathways .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-methyl-1-benzofuran-3-carboxylate, and how are intermediates purified?

- Methodological Answer : A typical synthesis involves esterification of the corresponding carboxylic acid derivative. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be hydrolyzed using potassium hydroxide in a methanol-water system, followed by acidification and purification via column chromatography (ethyl acetate as eluent) . Critical steps include reflux conditions (5 h), pH adjustment to isolate the carboxylic acid intermediate, and solvent evaporation for crystallization. Yield optimization requires careful control of stoichiometry and reaction time.

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and purity. Mass spectrometry (ESI) verifies molecular weight (e.g., m/z = 381.1 for a related benzofuran-carboxylic acid derivative) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) resolves the solid-state structure. Hydrogen bonding patterns (e.g., O—H⋯O interactions) are analyzed using SHELXL for refinement, with riding models for H-atoms . ORTEP-3 generates graphical representations of molecular geometry and thermal ellipsoids .

Advanced Research Questions

Q. How can structural contradictions in pharmacological activity data be resolved for benzofuran derivatives with varying substituents?

- Methodological Answer : Contradictions often arise from substituent-dependent conformational changes. Comparative crystallography (e.g., analyzing planarity deviations in benzofuran cores ) and computational docking studies (to assess binding affinity variations) are critical. For instance, electron-withdrawing groups like halogens may alter intermolecular interactions (e.g., hydrogen bonding vs. hydrophobic packing), impacting bioactivity . Statistical tools like multivariate regression can correlate substituent electronic parameters (Hammett constants) with activity trends.

Q. What methodologies are employed to analyze intermolecular interactions and supramolecular architecture in this compound derivatives?

- Methodological Answer :

- Hydrogen Bonding : SXRD identifies O—H⋯O dimers (e.g., centrosymmetric dimers in carboxylic acid derivatives ). SHELXL refines bond distances and angles, while Mercury software visualizes packing motifs.

- π-π Stacking : Crystallographic data (e.g., planar benzofuran units with mean deviations <0.01 Å) and Hirshfeld surface analysis quantify aromatic interactions .

- Thermal Analysis : Differential scanning calorimetry (DSC) correlates melting points (e.g., 436–437 K ) with crystal stability.

Q. How can fragment-based design strategies optimize this compound derivatives for specific biological targets?

- Methodological Answer :

- Fragment Screening : Libraries of benzofuran fragments (e.g., 5-chloro-3-methylbenzofuran-2-carboxylic acid ) are screened against targets like Mcl1 using surface plasmon resonance (SPR) or NMR.

- Structure-Based Optimization : X-ray co-crystal structures guide substitutions (e.g., adding naphthalen-1-yloxy groups to enhance hydrophobic binding ). Free-energy perturbation (FEP) calculations predict affinity changes for synthetic prioritization.

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity for this compound analogues?

- Methodological Answer :

- Crystallographic Validation : Confirm if structural differences (e.g., sulfinyl vs. sulfanyl groups ) alter binding modes.

- Biological Replicates : Use orthogonal assays (e.g., MIC testing for antimicrobial activity alongside cell viability assays) to rule out false positives.

- Meta-Analysis : Aggregate data from multiple studies (e.g., antitumor IC₅₀ values) and apply funnel plots to detect publication bias.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。